N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The piperidine ring can be prepared through the hydrogenation of pyridine derivatives.
The final step involves the coupling of the furan and piperidine intermediates with the methoxyphenyl group and the oxazole ring. This can be achieved through a series of condensation reactions, often using reagents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a piperidine ring.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring instead of an oxazole ring.
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-27-17-9-7-16(8-10-17)21-14-18(24-29-21)22(26)23-15-19(20-6-5-13-28-20)25-11-3-2-4-12-25/h5-10,13-14,19H,2-4,11-12,15H2,1H3,(H,23,26) |
InChI Key |
KRTQUYLPASGGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCCCC4 |
Origin of Product |
United States |
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